molecular formula C14H18O3 B7970341 (E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B7970341
M. Wt: 234.29 g/mol
InChI Key: KDURAIDYZRHFKH-PKNBQFBNSA-N
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Description

(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized similar aminochalcone derivatives and assessed their antioxidant activity. Although the exact compound was not studied, closely related derivatives demonstrated significant antioxidant properties.

  • Crystal Structure and π Interactions : Research by Gomes et al. (2020) focused on chalcone derivatives with varying methoxy substituents, including one closely related to the compound of interest. They conducted a detailed structural analysis and discussed the importance of π interactions in these molecules.

  • Nonlinear Optical Properties : A study by Shkir et al. (2019) explored the linear and nonlinear optical properties of similar chalcone derivatives. They found these compounds to be suitable for use in various semiconductor devices due to their charge transport properties.

  • Synthesis and Characterization for Organic Solar Cell Material : The work of Anizaim et al. (2020) synthesized organometallic compounds with structures related to "(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one" for application in dye-sensitized solar cells. They reported enhanced intramolecular charge transfer and conversion efficiency due to the presence of methoxy groups.

  • Synthesis and Applications in Chemotherapeutics : Singh et al. (2016) investigated Ru(II) DMSO complexes with substituted chalcone ligands, including compounds structurally similar to the one . They found significant anti-breast cancer activity, suggesting potential chemotherapeutic applications (Singh et al., 2016).

  • Third-Order Nonlinear Optical Properties : Research by Shettigar et al. (2008) evaluated the third-order nonlinear optical properties of chalcone derivatives, including compounds similar to "this compound," finding promising results for optical device applications.

Properties

IUPAC Name

(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-4-10-17-11-9-14(15)12-5-7-13(16-2)8-6-12/h5-9,11H,3-4,10H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURAIDYZRHFKH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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